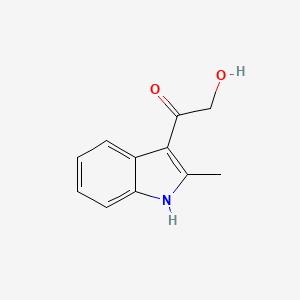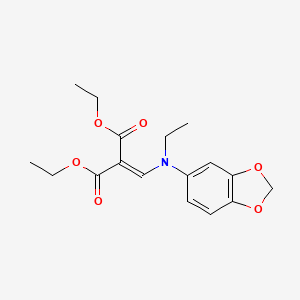
Diethyl ((N-ethyl-3,4-(methylenedioxy)anilino)methylene)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl ((N-ethyl-3,4-(methylenedioxy)anilino)methylene)malonate is an organic compound with the molecular formula C17H21NO6 and a molecular weight of 335.4 g/mol. It is characterized by the presence of a methylenedioxy group attached to an aniline derivative, which is further connected to a malonate ester. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of Diethyl ((N-ethyl-3,4-(methylenedioxy)anilino)methylene)malonate involves the reaction of N-ethyl-3,4-(methylenedioxy)aniline with diethyl bromomalonate under basic conditions . The reaction typically proceeds as follows:
Reactants: N-ethyl-3,4-(methylenedioxy)aniline and diethyl bromomalonate.
Conditions: The reaction is carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, in an organic solvent like ethanol or acetonitrile.
Procedure: The reactants are mixed and heated under reflux for several hours, leading to the formation of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
Diethyl ((N-ethyl-3,4-(methylenedioxy)anilino)methylene)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylenedioxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
Diethyl ((N-ethyl-3,4-(methylenedioxy)anilino)methylene)malonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of functional materials, such as polymers and dyes, due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of Diethyl ((N-ethyl-3,4-(methylenedioxy)anilino)methylene)malonate involves its interaction with specific molecular targets and pathways. The methylenedioxy group is known to interact with enzymes and receptors, modulating their activity. The compound can inhibit or activate certain biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Diethyl ((N-ethyl-3,4-(methylenedioxy)anilino)methylene)malonate can be compared with similar compounds, such as:
Diethyl malonate: A simpler ester without the methylenedioxy and aniline groups.
N-ethyl-3,4-(methylenedioxy)aniline: Lacks the malonate ester group.
Diethyl ((N-methyl-3,4-(methylenedioxy)anilino)methylene)malonate: Similar structure but with a methyl group instead of an ethyl group.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties .
Propiedades
Número CAS |
32953-23-4 |
|---|---|
Fórmula molecular |
C17H21NO6 |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
diethyl 2-[[1,3-benzodioxol-5-yl(ethyl)amino]methylidene]propanedioate |
InChI |
InChI=1S/C17H21NO6/c1-4-18(12-7-8-14-15(9-12)24-11-23-14)10-13(16(19)21-5-2)17(20)22-6-3/h7-10H,4-6,11H2,1-3H3 |
Clave InChI |
MJPSXFFZUVDQND-UHFFFAOYSA-N |
SMILES canónico |
CCN(C=C(C(=O)OCC)C(=O)OCC)C1=CC2=C(C=C1)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


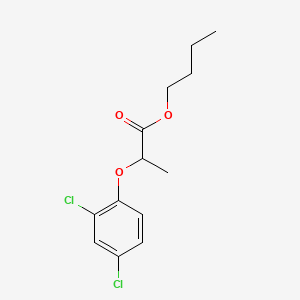

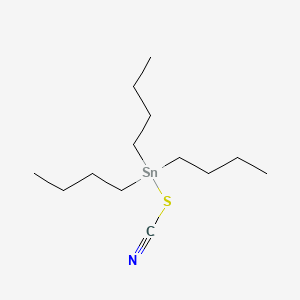

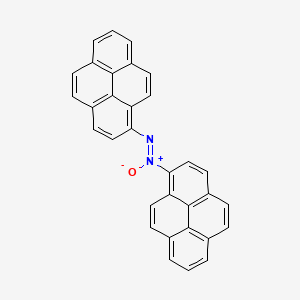
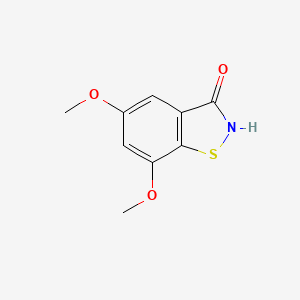

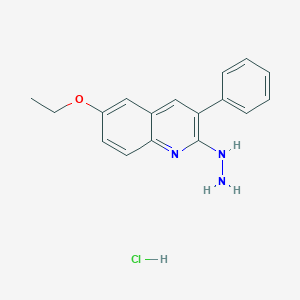

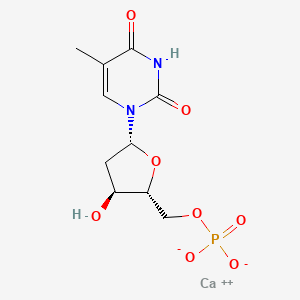
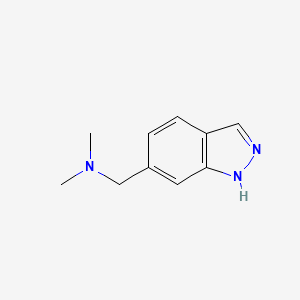
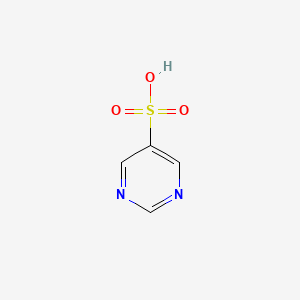
![Benzenemethanol, 4-(diethylamino)-alpha,alpha-bis[4-(diethylamino)phenyl]-](/img/structure/B13749866.png)
